molecular formula C10H16O3 B6255394 methyl 3-(4-oxocyclohexyl)propanoate CAS No. 5597-52-4

methyl 3-(4-oxocyclohexyl)propanoate

Cat. No. B6255394
CAS RN: 5597-52-4
M. Wt: 184.2
InChI Key:
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Description

Methyl 3-(4-oxocyclohexyl)propanoate, also known as methyl-3-cyclohexenecarboxylate, is a cyclic ester of cyclohexene that is widely used in various scientific research applications. It is a colorless liquid with a characteristic odor and a boiling point of 191.5°C. It is an important intermediate in the synthesis of a number of organic compounds, such as aromatics, and is used as a starting material for a variety of reactions.

Mechanism of Action

Methyl 3-(4-oxocyclohexyl)propanoate is an intermediate in the synthesis of a number of organic compounds. It is a starting material for a variety of reactions, such as the formation of heterocyclic compounds. The reaction of the cyclohexene with formaldehyde produces the desired product in high yields.
Biochemical and Physiological Effects
Methyl 3-(4-oxocyclohexyl)propanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be an important intermediate in the synthesis of a number of organic compounds, such as aromatics, and is used as a starting material for a variety of reactions.

Advantages and Limitations for Lab Experiments

Methyl 3-(4-oxocyclohexyl)propanoate has several advantages for lab experiments. It is a colorless liquid with a characteristic odor and a boiling point of 191.5°C. It is an important intermediate in the synthesis of a number of organic compounds, such as aromatics, and is used as a starting material for a variety of reactions. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways.
However, there are some limitations to using methyl 3-(4-oxocyclohexyl)propanoate in lab experiments. It is not known to be toxic, but its effects on humans have not been extensively studied. Additionally, it has a relatively low boiling point, which can make it difficult to handle in some experiments.

Future Directions

Future research on methyl 3-(4-oxocyclohexyl)propanoate should focus on its biochemical and physiological effects. Additionally, further research should be conducted on its potential toxicity, as well as its potential applications in pharmaceuticals and other industries. Furthermore, more research should be conducted on its synthesis methods, as well as its potential uses in the synthesis of heterocyclic compounds. Finally, further research should be conducted on its potential uses in the synthesis of aromatics and other organic compounds.

Synthesis Methods

Methyl 3-(4-oxocyclohexyl)propanoate can be synthesized in a variety of ways. The most common method involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of cyclohexene with acetic anhydride in the presence of a base catalyst, and the reaction of cyclohexene with ethylene oxide in the presence of a base catalyst.

Scientific Research Applications

Methyl 3-(4-oxocyclohexyl)propanoate has a variety of scientific research applications. It is widely used as a starting material in the synthesis of a number of organic compounds, such as aromatics. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds. In addition, it is used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(4-oxocyclohexyl)propanoate involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 3-oxocyclohexene carboxylate, which is then reacted with methyl magnesium bromide to form methyl 3-(4-oxocyclohexyl)propanoate.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Methyl magnesium bromide" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-oxocyclohexene carboxylate.", "Step 2: Ethyl 3-oxocyclohexene carboxylate is then reacted with methyl magnesium bromide in the presence of a catalyst such as copper iodide to form methyl 3-(4-oxocyclohexyl)propanoate." ] }

CAS RN

5597-52-4

Product Name

methyl 3-(4-oxocyclohexyl)propanoate

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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